molecular formula C32H33N3O7 B12290332 7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B12290332
M. Wt: 571.6 g/mol
InChI Key: BVYUBFDEZVVKCM-NUZMXOBKSA-N
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Description

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the subsequent attachment of the oxolan and aromatic groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The aromatic rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione include other pyrrolo[2,3-d]pyrimidine derivatives and compounds with similar aromatic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H33N3O7

Molecular Weight

571.6 g/mol

IUPAC Name

7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C32H33N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,25-29,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t25?,26-,27-,28-,29?/m1/s1

InChI Key

BVYUBFDEZVVKCM-NUZMXOBKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC6C5NC(=O)NC6=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6C5NC(=O)NC6=O)O

Origin of Product

United States

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